9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[2,1-f]purine-dione family, characterized by a fused tricyclic core with a pyrimidine-dione moiety. The structure includes:
- A 9-(4-ethoxyphenyl) substituent, providing aromaticity and electron-donating effects via the ethoxy group.
- A 1-methyl group, influencing steric and electronic properties.
Synthesis: The compound is synthesized via multi-step reactions involving alkylation of purine intermediates, followed by cyclization and functionalization. Methods from analogous compounds (e.g., reflux with LiAlH4 for reduction and subsequent coupling) are applicable .
Potential Applications: Pyrimido[2,1-f]purine-diones are explored as kinase inhibitors, antitumor agents, and antiviral candidates due to their structural mimicry of adenosine and GTP .
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-3-29-15-8-6-14(7-9-15)23-10-4-11-24-16-17(21-19(23)24)22(2)20(28)25(18(16)27)12-5-13-26/h6-9,26H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUXGWCOPDBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine with formamide under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-ethoxyphenyl bromide and a suitable base.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be attached through an alkylation reaction using 3-chloropropanol and a strong base such as sodium hydride.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the purine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium carbonate
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-(3-hydroxypropyl) group distinguishes the target compound from analogs with different substituents:
Impact :
- Hydroxypropyl improves aqueous solubility (critical for bioavailability) compared to hydrophobic benzyl or alkyne groups.
- Benzyl/4-methylbenzyl (e.g., ) enhances membrane permeability but may reduce target specificity due to nonspecific hydrophobic interactions.
Aromatic Ring Modifications
Variations in the 9-aryl substituent influence electronic and steric profiles:
Impact :
- 4-Ethoxyphenyl balances electron donation and steric bulk, optimizing interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
Core Ring System Variations
The pyrimido[2,1-f]purine-dione core differs from related heterocycles:
Impact :
- Pyrimido[2,1-f]purine offers rigidity for stable enzyme interactions, whereas diazepino analogs () may adopt multiple conformations, reducing binding specificity.
Physical and Spectral Properties
Comparative data from synthesized analogs:
Insights :
- Higher melting points in ethenyl derivatives (e.g., 268–271°C for Compound 22) suggest stronger crystal packing due to planar conjugated systems.
- Consistent IR carbonyl stretches (~1700 cm⁻¹) confirm the dione moiety’s stability across analogs.
Research Findings and Implications
- For example, diazepino derivatives () exhibit moderate cytotoxicity, while pyrido-purine-diones () demonstrate kinase selectivity dependent on aryl substituents.
- Optimization Strategies :
- Introduce polar groups (e.g., 3-hydroxypropyl) to improve solubility without sacrificing binding.
- Tune aryl substituents (e.g., 4-ethoxy vs. 4-fluoro) for target-specific interactions.
Biological Activity
The compound 9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the pyrimido[2,1-f]purine family. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings, including its cytotoxic effects and mechanisms of action.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 450.53 g/mol. The structure includes a pyrimidine core with various substituents that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O4 |
| Molecular Weight | 450.53 g/mol |
| IUPAC Name | This compound |
Cytotoxicity
Research indicates that derivatives of pyrimido[2,1-f]purines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells . The cytotoxic effects are often correlated with the structural features of these compounds, suggesting that modifications to the ethoxy and hydroxy groups may enhance or reduce activity.
The biological mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis.
- Receptor Interaction : Binding to cell surface receptors could modulate signaling pathways critical for cell survival and proliferation.
- Nucleic Acid Interaction : Potential intercalation with DNA or RNA could disrupt normal cellular functions and lead to apoptosis in cancer cells.
Study 1: Cytotoxic Activity Assessment
A study published in MDPI reported on the synthesis and evaluation of various purine derivatives, including those structurally similar to our compound. The findings demonstrated that certain derivatives exhibited IC50 values below 30 µM against tumor cell lines . This suggests that modifications similar to those in our compound could yield potent anticancer agents.
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of pyrimidine derivatives indicated that substituents at specific positions significantly affect biological activity. For example, the presence of hydroxy groups was linked to increased cytotoxicity in certain derivatives . This aligns with our compound's structure where the hydroxypropyl group could play a crucial role in its activity.
Q & A
Basic Synthesis Optimization
Q: What are the key steps and conditions to optimize synthesis yield and purity for this compound? A: The synthesis involves multi-step organic reactions, including:
- Friedel-Crafts alkylation to introduce aromatic substituents (e.g., 4-ethoxyphenyl) .
- Cyclization under controlled temperatures (80–120°C) to form the fused pyrimido-purine core .
- Methylation using iodomethane or dimethyl sulfate in polar aprotic solvents (e.g., DMF) to ensure regioselectivity .
Optimization strategies : Use catalysts (e.g., Pd for Suzuki couplings) , monitor reaction progress via TLC/HPLC, and employ recrystallization or column chromatography for purification .
Advanced Functionalization
Q: How can regioselective functionalization of the purine core be achieved? A:
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) using tert-butyldimethylsilyl (TBS) or benzyl groups during synthesis .
- Metal-catalyzed cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl chains at specific positions .
- Solvent effects : Polar solvents (e.g., THF) enhance nucleophilic substitution at the 3-hydroxypropyl group .
Basic Structural Characterization
Q: Which analytical techniques confirm the compound’s structure? A:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxyphenyl vs. hydroxypropyl) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 459.55 g/mol) .
- X-ray crystallography : Resolve crystal packing and stereochemistry (if crystallizable) .
Advanced Spectral Data Analysis
Q: How to address discrepancies in spectral data during characterization? A:
- Deuterated solvents : Use DMSO-d6 or CDCl3 to avoid solvent peaks overlapping with compound signals .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Dynamic NMR : Resolve conformational flexibility (e.g., rotamers in the hydroxypropyl chain) .
Basic Biological Activity Screening
Q: What assays are suitable for preliminary bioactivity screening? A:
- Kinase inhibition assays : Test against CDK2 or EGFR kinases using fluorescence-based ADP-Glo™ kits .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Anti-inflammatory potential : ELISA-based COX-2 inhibition studies .
Advanced Mechanism of Action Studies
Q: How to investigate the compound’s molecular targets and pathways? A:
- Surface plasmon resonance (SPR) : Quantify binding affinity to purified enzymes/receptors .
- X-ray co-crystallography : Resolve ligand-protein complexes (e.g., with kinase domains) .
- RNA-seq/proteomics : Identify differentially expressed genes/proteins in treated cells .
Basic Statistical Analysis of Bioactivity Data
Q: What statistical methods validate bioactivity results? A:
- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 .
- ANOVA : Compare treatment groups vs. controls for significance (p < 0.05) .
- Reproducibility : Triplicate experiments with error bars for standard deviation .
Advanced Contradictory Data Resolution
Q: How to resolve conflicting results in bioactivity studies? A:
- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., using RevMan) .
- Structural analogs : Compare activity with derivatives to isolate critical substituents .
Advanced SAR Studies
Q: How to design structure-activity relationship (SAR) studies? A:
- Substituent variation : Synthesize analogs with modified ethoxyphenyl/hydroxypropyl groups .
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins .
- QSAR modeling : Develop quantitative models linking physicochemical properties (e.g., logP) to activity .
Advanced Formulation Challenges
Q: How to improve solubility and stability for in vivo studies? A:
- Prodrug design : Esterify the hydroxypropyl group to enhance bioavailability .
- Nanoformulations : Encapsulate in PEGylated liposomes or PLGA nanoparticles .
- pH adjustment : Use buffered solutions (pH 6–7) to prevent hydrolysis of the purine core .
Advanced Off-Target Effects
Q: How to assess cross-reactivity with non-target proteins? A:
- Proteome-wide profiling : Use thermal shift assays (CETSA) to identify off-target binding .
- CRISPR screens : Knock out suspected targets to confirm phenotype rescue .
- In silico toxicity prediction : Tools like SwissADME to predict CYP450 interactions .
Basic Toxicity Profiling
Q: What in vitro models assess cytotoxicity? A:
- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release .
- Hemolysis assays : Test erythrocyte lysis at varying concentrations .
- Ames test : Screen for mutagenicity in Salmonella strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
